10-Hydroxy aconitine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

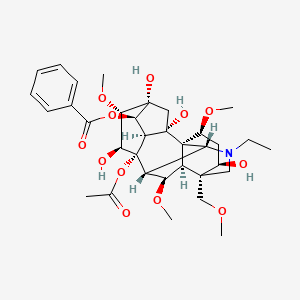

10-Hydroxy aconitine is a diterpenoid alkaloid derived from the Aconitum species. It is known for its potent biological activities, including analgesic, anti-inflammatory, and anti-tumor properties. This compound is a hydroxylated derivative of aconitine, which is one of the primary bioactive components found in Aconitum plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy aconitine typically involves the hydroxylation of aconitine. This process can be achieved through various chemical reactions, including selective oxidation. One common method involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound often relies on the extraction and purification from natural sources, primarily Aconitum plants. The process involves several steps:

Extraction: The plant material is subjected to solvent extraction to isolate the alkaloids.

Análisis De Reacciones Químicas

Types of Reactions: 10-Hydroxy aconitine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to aconitine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of aconitine.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Cardiovascular Effects

10-Hydroxy aconitine exhibits significant effects on cardiovascular health. It has been shown to influence cardiac myocyte activity by regulating ion currents (sodium, calcium, and potassium), which can lead to alterations in heart rate and contractility. Studies indicate that it may have antiarrhythmic properties, making it a candidate for treating certain cardiovascular diseases .

2. Anti-Inflammatory and Analgesic Properties

The compound has demonstrated anti-inflammatory and analgesic effects, making it useful in pain management. Its mechanisms involve modulation of inflammatory pathways and reduction of pain signaling at the neuronal level . This dual action enhances its potential as a therapeutic agent for conditions involving chronic pain and inflammation.

3. Cancer Treatment

Recent studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's mechanism appears to involve the modulation of oxidative stress and apoptosis pathways .

Toxicological Studies

1. Toxicity Mechanisms

Despite its therapeutic potential, this compound is also associated with significant toxicity. It can induce severe arrhythmias and other cardiac dysfunctions due to its effects on ion channels in cardiac tissues . Understanding these toxicological profiles is crucial for developing safe therapeutic strategies.

2. Pharmacokinetics

Research using advanced analytical techniques such as UPLC-MS/MS has characterized the pharmacokinetics of this compound in animal models. Findings indicate that the bioavailability of the compound is relatively low (around 17.6%), with a half-life of approximately 1.3 hours for intravenous administration . These parameters are critical for determining dosing regimens in clinical applications.

Case Studies

1. Clinical Implications and Safety

A systematic review highlighted the need for careful consideration of the safety profile of this compound when used therapeutically. Studies have documented cases of accidental poisoning, emphasizing the importance of understanding both its therapeutic benefits and risks .

2. Combination Therapies

Research has explored the use of this compound in combination with other treatments to enhance efficacy while mitigating toxicity. For instance, combining it with electroacupuncture showed promising results in improving cardiac function without exacerbating toxicity .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 10-Hydroxy aconitine involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Aconitine: The parent compound, known for its potent toxicity and similar biological activities.

Mesaconitine: Another hydroxylated derivative with comparable properties.

Hypaconitine: A related compound with distinct pharmacological effects

Uniqueness of 10-Hydroxy aconitine: this compound stands out due to its specific hydroxylation pattern, which imparts unique biological activities and potentially lower toxicity compared to aconitine. Its distinct chemical structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

10-Hydroxy aconitine, a potent alkaloid derived from the Aconitum plant, exhibits significant biological activity with implications for both therapeutic applications and toxicology. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as a C19-diterpenoid alkaloid. Its structure is characterized by a hydroxyl group at the 10th position, which influences its pharmacological effects. The compound has garnered attention due to its dual role as a potential therapeutic agent and a toxic substance.

Pharmacological Activities

1. Cardiovascular Effects

this compound has been shown to affect cardiac function significantly. It acts as a partial agonist on voltage-gated sodium channels, influencing cardiac excitability and contractility. Research indicates that it can induce calcium overload in myocardial cells, leading to altered electrophysiological activity:

| Concentration (μM) | Effect on Myocardial Cells | Mechanism |

|---|---|---|

| 60 | Increased RyR2 expression | Calcium homeostasis disorder |

| 120 | Decreased NCX1, DHPR-a1 | Calcium overload |

These changes can result in arrhythmias and other cardiac dysfunctions, emphasizing the need for caution in therapeutic use.

2. Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties. It enhances the activity of superoxide dismutase (SOD), reducing oxidative stress markers such as malondialdehyde (MDA) levels:

| Treatment (mg/kg) | MDA Levels (μmol/L) | SOD Activity (U/mg protein) |

|---|---|---|

| Control | 5.2 | 2.5 |

| Aconitine (100) | 3.1 | 3.8 |

This suggests potential protective effects against oxidative damage in various tissues.

The biological activity of this compound is primarily mediated through its interaction with ion channels and modulation of intracellular calcium levels. It binds to sodium channels, prolonging their opening and leading to increased sodium influx, which alters neuronal excitability and may contribute to its analgesic effects.

Case Studies

A review of preclinical studies highlighted over 5,000 cases of aconitine poisoning from 2001 to 2010, indicating its potent toxicity when misused or overdosed . In controlled studies, administration of this compound at doses exceeding therapeutic levels resulted in significant myocardial damage and increased mortality rates in animal models.

Toxicology

Despite its potential therapeutic uses, the toxicological profile of this compound cannot be overlooked. The compound has been implicated in numerous poisoning cases due to its narrow therapeutic index:

| Study | Outcome |

|---|---|

| Liu et al., 2007 | Significant decrease in cell viability |

| Xu et al., 2008 | Induction of DNA damage |

| Zhou et al., 2020 | Cardiotoxic effects observed at high doses |

The risk of toxicity necessitates careful monitoring when considering this compound for clinical applications.

Propiedades

Número CAS |

41849-35-8 |

|---|---|

Fórmula molecular |

C34H47NO12 |

Peso molecular |

661.7 g/mol |

Nombre IUPAC |

[(2S,3S,4R,5R,6S,7S,8S,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21?,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33?,34+/m1/s1 |

Clave InChI |

GMSKTJVHWUUOMY-LSNKLNPBSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

SMILES isomérico |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

SMILES canónico |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

Sinónimos |

Aconifine; Nagarine; Nagarine (C34 alkaloid); 8β-Acetoxy-14α-benzoyloxy-N-ethyl-3α,10β,13β,15α-tetrahydroxy-1α,6α,16β-trimethoxy-4β-(methoxymethylene)aconitane; Aconitane-3,8,10,13,14,15-hexol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.